

literature review of 1-methyl-1H-indol-6-amine properties

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Compound of Interest

Compound Name: **1-methyl-1H-indol-6-amine**

Cat. No.: **B155859**

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An In-depth Technical Guide to **1-methyl-1H-indol-6-amine**: Properties, Synthesis, and Applications

Introduction

1-methyl-1H-indol-6-amine is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The specific substitution pattern of **1-methyl-1H-indol-6-amine**—featuring a methyl group on the indole nitrogen (N1) and an amine group at the 6-position of the benzene ring—makes it a valuable and versatile building block in organic synthesis and drug discovery. Its structural features allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various therapeutic areas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-methyl-1H-indol-6-amine** are crucial for its handling, characterization, and application in research. These properties are summarized in the table below.

Table 1: Physicochemical Properties of **1-methyl-1H-indol-6-amine**

Property	Value	Source
IUPAC Name	1-methylindol-6-amine	[1]
CAS Number	135855-62-8	[1] [2]
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
InChI Key	MTZOSTDWLSSPHAUHFFFAOYSA-N	[1] [2]

| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)N) |[\[1\]](#) |

Spectroscopic Profile

While specific, detailed spectra for **1-methyl-1H-indol-6-amine** are not readily available in public repositories, its structure allows for predictable spectroscopic characteristics based on analogous compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-methyl group (typically around 3.7-3.9 ppm), and a broad singlet for the amine (-NH₂) protons. The protons on the pyrrole moiety (C2-H and C3-H) will appear as doublets.
- ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The N-methyl carbon signal would appear upfield, while the aromatic carbons would resonate in the typical 100-140 ppm range.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.[\[6\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

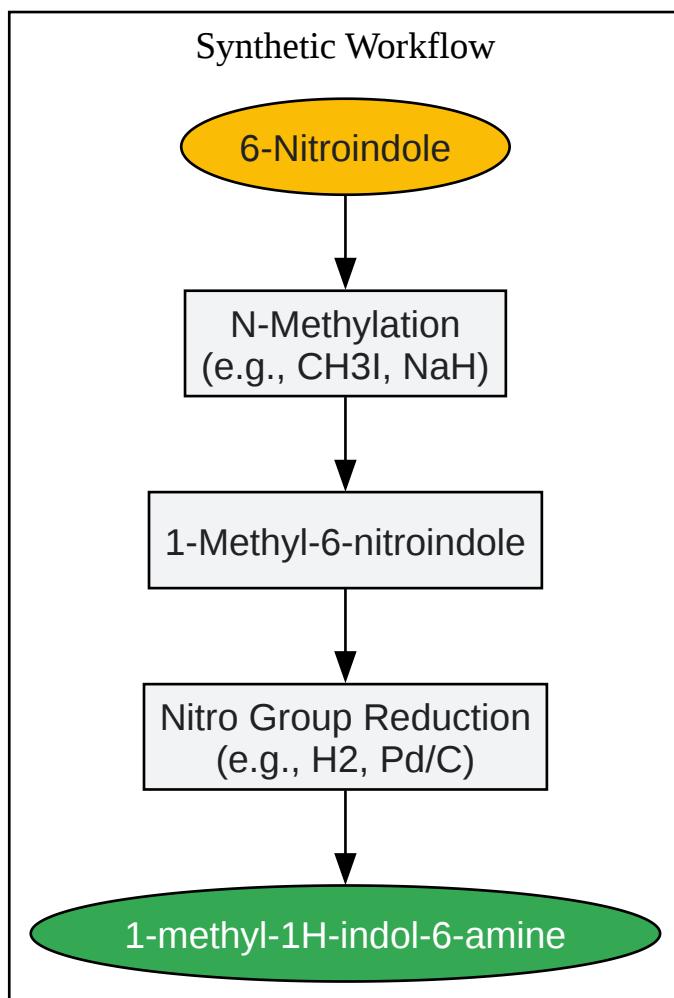
Synthesis and Reactivity

General Synthesis Strategy

The synthesis of **1-methyl-1H-indol-6-amine** can be approached through several established methods for indole synthesis and functional group manipulation. A common and logical pathway involves the N-methylation of a suitable 6-substituted indole precursor followed by the conversion of that substituent into an amine group. A robust method is the Leimgruber–Batcho indole synthesis, which is versatile for producing substituted indoles.[\[7\]](#)

A plausible synthetic route is outlined below:

- Nitration: Start with a commercially available indole or a precursor that can be readily nitrated at the 6-position.
- N-Methylation: The indole nitrogen is then methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an anhydrous solvent.[\[8\]](#)
- Nitro Group Reduction: The final step is the reduction of the 6-nitro group to the 6-amino group. This transformation is commonly accomplished using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride.[\[9\]](#)



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Plausible synthetic workflow for **1-methyl-1H-indol-6-amine**.

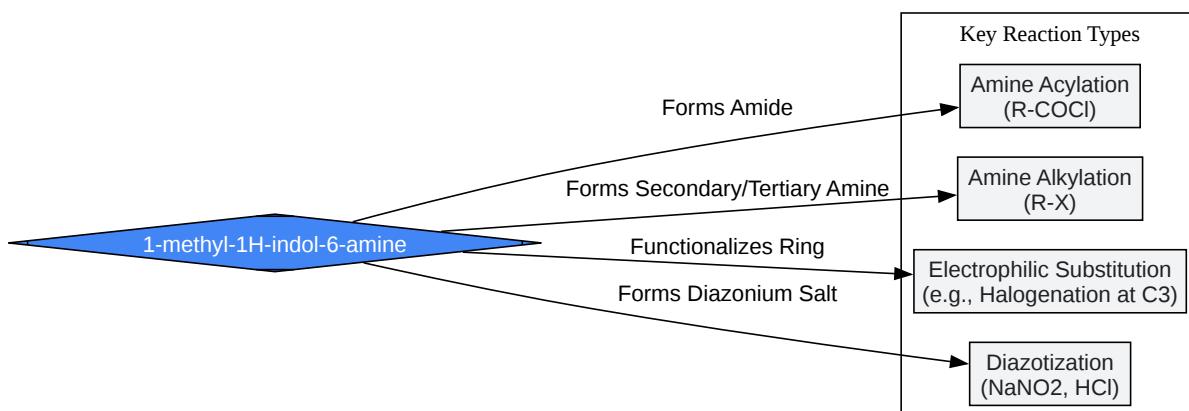
Reactivity Profile

The chemical reactivity of **1-methyl-1H-indol-6-amine** is governed by its three key structural components: the electron-rich indole ring, the primary aromatic amine, and the N-methyl group.

- **Indole Ring:** The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the activating amino group at C6 can also influence the regioselectivity of these reactions.
- **Amino Group (-NH₂):** The 6-amino group behaves as a typical aromatic amine. It can be readily acylated, alkylated, diazotized, or used in coupling reactions to form more complex

derivatives. This functional group is a key handle for derivatization in medicinal chemistry.

- **N-Methyl Group:** The methyl group at the N1 position prevents reactions that typically occur at the indole NH proton (e.g., deprotonation). This simplifies subsequent reactions by protecting the indole nitrogen.



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Key reactivity pathways for **1-methyl-1H-indol-6-amine**.

Biological Significance and Applications

The primary interest in **1-methyl-1H-indol-6-amine** and its analogs lies in the field of medicinal chemistry, particularly in the development of treatments for central nervous system disorders.

Serotonin (5-HT) Receptor Agonists

Derivatives of the closely related 6-substituted-indol-1-yl structure have been synthesized and investigated as potent and selective agonists for the human 5-HT(1D) serotonin receptor.^[10] One study identified a compound, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, as a potent agonist with a high affinity ($K_i = 2.4$ nM) for this receptor subtype.^[10] This compound also demonstrated favorable metabolic stability and oral bioavailability in

rats, highlighting the potential of this indole scaffold.[10] **1-methyl-1H-indol-6-amine** serves as a key precursor or structural analog for creating libraries of such compounds, where the 6-amino group can be elaborated to explore SAR for improved potency and selectivity.

General Chemical Intermediate

Beyond its specific applications in neuroscience drug discovery, **1-methyl-1H-indol-6-amine** is a useful intermediate for synthesizing more complex heterocyclic systems. The presence of two distinct nitrogen atoms and a modifiable aromatic ring makes it a versatile starting material for creating novel molecular architectures for various applications, including materials science and agrochemicals.[11]

Experimental Protocols

Protocol 1: Representative Synthesis of **1-methyl-1H-indol-6-amine**

This protocol is a representative method based on standard organic chemistry transformations for N-methylation and nitro group reduction.

Materials:

- 6-Nitroindole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl iodide (CH₃I)
- Palladium on carbon (Pd/C), 10%
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrogen (H_2) gas supply (balloon or hydrogenation apparatus)

Procedure:

Part A: N-Methylation of 6-Nitroindole

- Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-nitroindole (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indolide anion.
- Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO_3 . Causality Note: This step neutralizes any remaining base and destroys excess methyl iodide.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 1-methyl-6-nitroindole.

Part B: Reduction of 1-Methyl-6-nitroindole

- Setup: Dissolve the crude 1-methyl-6-nitroindole from Part A in methanol in a round-bottom flask.
- Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight). Causality Note: The catalyst must be handled carefully as it can be pyrophoric.
- Hydrogenation: Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.
- Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through and ensures it is not exposed to air while dry. Wash the pad with methanol.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure **1-methyl-1H-indol-6-amine**.

Protocol 2: Characterization of the Final Product

- NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure.
- Mass Spectrometry: Obtain a mass spectrum using a suitable ionization technique (e.g., ESI or EI) to confirm the molecular weight (146.19 g/mol).
- Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Safety and Handling

1-methyl-1H-indol-6-amine is classified as hazardous. Researchers must consult the Safety Data Sheet (SDS) before handling.[12][13]

GHS Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Precautionary Measures:[[12](#)][[13](#)][[14](#)]

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Outlook

1-methyl-1H-indol-6-amine is a foundational molecule in the synthesis of complex heterocyclic compounds, most notably for its application in developing selective 5-HT(1D) receptor agonists. Its straightforward synthesis from common starting materials and the versatile reactivity of its amino group make it an attractive scaffold for medicinal chemists. Future research may focus on expanding the library of derivatives based on this core to explore other biological targets. The development of novel synthetic methodologies to access this and related aminoindoles more efficiently will also continue to be an area of interest, further enabling its use in the discovery of new therapeutics.

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